molecular formula C19H19N3O5 B11273481 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11273481
M. Wt: 369.4 g/mol
InChI Key: GUPVWSJMWHDFDV-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-cyanophenylamine with ethyl oxalyl chloride to form an intermediate compound.

    Coupling Reaction: This intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 2-[(4-cyanophenyl)amino]acetic acid

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C19H19N3O5/c1-25-15-7-8-16(17(9-15)26-2)22-19(24)12-27-11-18(23)21-14-5-3-13(10-20)4-6-14/h3-9H,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

GUPVWSJMWHDFDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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